Methyl 4-ethyloctanoate
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Overview
Description
Methyl 4-ethyloctanoate is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.2912 g/mol . It is an ester derived from 4-ethyloctanoic acid and methanol. Esters like this compound are known for their distinctive odors and are often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-ethyloctanoate can be synthesized through the esterification of 4-ethyloctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of 4-ethyloctanoic acid to this compound while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyloctanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 4-ethyloctanoic acid and methanol.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Transesterification: Reaction with another alcohol can produce a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 4-ethyloctanoic acid and methanol.
Reduction: 4-ethyloctanol.
Transesterification: New ester and methanol.
Scientific Research Applications
Methyl 4-ethyloctanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the flavor and fragrance industry for its distinctive odor characteristics.
Mechanism of Action
The mechanism of action of methyl 4-ethyloctanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems to release 4-ethyloctanoic acid and methanol. The released acid can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyloctanoate
- Ethyl 4-ethyloctanoate
- Propyl 4-ethyloctanoate
- Butyl 4-ethyloctanoate
Uniqueness
Methyl 4-ethyloctanoate is unique due to its specific ester structure, which imparts distinct odor characteristics. Compared to its analogs, it may have different volatility and odor intensity, making it suitable for specific applications in the flavor and fragrance industry .
Properties
CAS No. |
666827-28-7 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
methyl 4-ethyloctanoate |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-10(5-2)8-9-11(12)13-3/h10H,4-9H2,1-3H3 |
InChI Key |
BTOOTKQIZJKSKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCC(=O)OC |
Origin of Product |
United States |
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